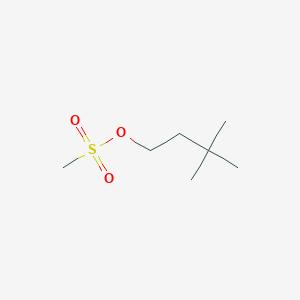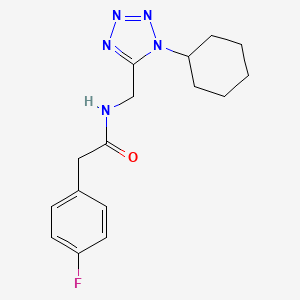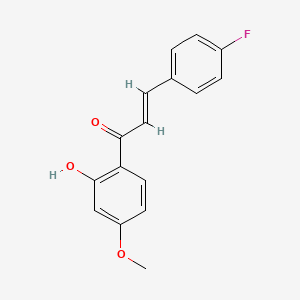
4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione, also known as CTM, is a novel molecule that has recently been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound, meaning it is composed of several different elements and contains both nitrogen and sulfur atoms. It is a versatile compound that has the potential to be used in a variety of applications, including drug synthesis, medicinal chemistry, and biochemistry. CTM has a wide range of properties that make it an attractive candidate for research, including its solubility, stability, and reactivity. This article will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CTM.
科学的研究の応用
Antimicrobial Activity
Chalcones exhibit potent antimicrobial effects against various pathogens. Researchers have found that certain chalcone derivatives inhibit the growth of bacteria, fungi, and other microorganisms. These compounds can serve as potential leads for developing novel antibiotics and antiseptics .
Antifungal Properties
Chalcones have demonstrated antifungal activity against pathogenic fungi. Their mode of action involves disrupting fungal cell membranes and inhibiting essential enzymes. These properties make chalcones promising candidates for antifungal drug development .
Antimalarial Potential
Some chalcone derivatives exhibit antimalarial activity. Researchers have identified specific structural features that enhance their effectiveness against Plasmodium parasites. These findings could contribute to the development of new antimalarial drugs .
Antiviral Effects
Chalcones have shown promise as antiviral agents. They interfere with viral replication and entry into host cells. Their broad-spectrum activity makes them valuable in combating various viral infections .
Anti-Inflammatory Properties
Chalcones possess anti-inflammatory effects by modulating key inflammatory pathways. These compounds inhibit pro-inflammatory enzymes and cytokines, making them relevant for conditions such as arthritis and inflammatory diseases .
Anticancer Potential
Chalcones exhibit anticancer properties through multiple mechanisms. They induce apoptosis (programmed cell death), inhibit cancer cell proliferation, and suppress tumor growth. Researchers are exploring chalcones as potential chemotherapeutic agents .
特性
IUPAC Name |
4-(2-chlorophenyl)-2-methylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHPHLCQKGFOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)

![N,1-dimethyl-5-[1-(prop-2-enoyl)piperidin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399461.png)

![(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2399467.png)
![6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2399469.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2399472.png)
![1-(2,3-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2399473.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2399474.png)
![(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399476.png)

![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)
![(E)-N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(dimethylamino)-N-(1-methylpiperidin-4-yl)but-2-enamide](/img/structure/B2399482.png)